Chlorhydrate d'acide (S)-5-acétimidamido-2-aminopentanoïque

Vue d'ensemble

Description

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is a synthetic compound with potential applications in various scientific fields. It is characterized by the presence of an acetimidamido group and an amino group on a pentanoic acid backbone, with the hydrochloride salt form enhancing its solubility and stability.

Applications De Recherche Scientifique

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential role in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mécanisme D'action

Target of Action

L-N5-(1-Iminoethyl)ornithine hydrochloride, also known as (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride, primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Biochemical Pathways

By inhibiting NOS, L-N5-(1-Iminoethyl)ornithine hydrochloride affects the nitric oxide synthesis pathway . This can have downstream effects on various physiological processes regulated by nitric oxide, including vasodilation, immune response, and neurotransmission.

Pharmacokinetics

It’s known that the compound shows time-dependent, concentration-dependent, and nadph-dependent irreversible inhibition of inos . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of NOS by L-N5-(1-Iminoethyl)ornithine hydrochloride can lead to a decrease in the production of nitric oxide. This can have various molecular and cellular effects, depending on the specific role of nitric oxide in the affected cells. For example, in endothelial cells, reduced nitric oxide production can lead to vasoconstriction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of a suitable starting material, such as L-ornithine.

Acetimidation: The amino group of L-ornithine is protected, and the carboxyl group is converted to an ester. The ester is then reacted with acetamidine to introduce the acetimidamido group.

Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield (S)-5-Acetimidamido-2-aminopentanoic acid.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the acetimidamido group to an amine.

Substitution: Nucleophilic substitution reactions can replace the acetimidamido group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Introduction of various functional groups.

Comparaison Avec Des Composés Similaires

L-ornithine: A precursor in the synthesis of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride.

Acetamidine: A related compound with similar functional groups.

Uniqueness: (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

This detailed article provides a comprehensive overview of (S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride, with the CAS number 150403-88-6, is an amino acid derivative that has garnered interest in various biological and pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

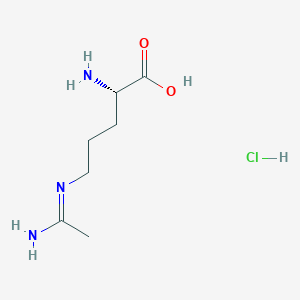

Chemical Structure and Properties

(S)-5-Acetimidamido-2-aminopentanoic acid hydrochloride is characterized by its unique structure, which includes an acetimidamide group attached to the pentanoic acid backbone. This structural configuration is crucial for its biological activity and interaction with various biological targets.

The compound's biological activity is primarily linked to its role as an inhibitor of specific enzymatic pathways. Research indicates that it may interact with enzymes involved in amino acid metabolism, potentially affecting pathways such as gluconeogenesis and neurotransmitter synthesis.

Enzymatic Interaction

- GABA Aminotransferase Inhibition : Preliminary studies suggest that (S)-5-acetimidamido-2-aminopentanoic acid hydrochloride may inhibit GABA aminotransferase, leading to increased levels of GABA in the brain. This mechanism is particularly relevant for conditions such as epilepsy and anxiety disorders, where GABAergic signaling is disrupted .

In Vitro Studies

In vitro experiments have demonstrated that (S)-5-acetimidamido-2-aminopentanoic acid hydrochloride exhibits:

- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.

- Antimicrobial Activity : Some studies indicate that it possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

In Vivo Studies

Animal studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Hypoglycemic Effects : In rodent models, administration of (S)-5-acetimidamido-2-aminopentanoic acid hydrochloride resulted in significant reductions in blood glucose levels, suggesting its potential use in managing diabetes.

- Behavioral Studies : Behavioral assessments in mice indicate that this compound may influence anxiety-like behaviors, warranting further exploration in psychiatric contexts.

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZFAUAYFLEHRC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958082 | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36889-13-1, 150403-88-6 | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36889-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036889131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(G)-Iminoethylornithine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-NIO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N5-(1-Iminoethyl)ornithine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N5-(1-Iminoethyl)-L-ornithine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQ6P9GL3YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: L-N5-(1-Iminoethyl)ornithine hydrochloride acts as an inhibitor of nitric oxide synthases (NOS) [, , , , , , , ]. NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, this compound reduces NO production, impacting various physiological processes regulated by NO, including vasodilation, neurotransmission, and immune response.

A: Research suggests both bradykinin and ACh can trigger a protective mechanism in the heart called preconditioning. This process involves the generation of reactive oxygen species (ROS). Studies using isolated rabbit cardiomyocytes showed that L-N5-(1-Iminoethyl)ornithine hydrochloride blocked the increase in ROS production induced by ACh []. Furthermore, in isolated rabbit hearts, L-N5-(1-Iminoethyl)ornithine hydrochloride also inhibited the protective effect of ACh against damage caused by reduced blood flow (ischemia) []. This suggests that NOS activity is a crucial step in the ACh-mediated pathway leading to ROS generation and its cardioprotective effects.

A: Yes. For example, L-N5-(1-Iminoethyl)ornithine hydrochloride has been used to explore the vasodilatory effects of human adrenomedullin-(13-52) [hADM-(13-52)] in the pulmonary vascular bed of rats []. The study found that L-N5-(1-Iminoethyl)ornithine hydrochloride inhibited the vasodilatory responses induced by hADM-(13-52) suggesting that these responses are mediated through the nitric oxide pathway.

ANone: While the provided research articles do not delve into the specific isoform selectivity of L-N5-(1-Iminoethyl)ornithine hydrochloride, it's crucial to note that various isoforms of NOS exist, including endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). Further research would be needed to determine if L-N5-(1-Iminoethyl)ornithine hydrochloride exhibits preferential inhibition towards one isoform over others.

A: Yes. Research utilizing rat aorta organ culture models demonstrated that removing the endothelium (the inner lining of blood vessels) before culture led to the induction of inducible NOS (iNOS) in the smooth muscle cells []. This increase in iNOS was associated with tissue damage and reduced contraction of the aorta in response to phenylephrine, a vasoconstrictor. Treatment with L-N5-(1-Iminoethyl)ornithine hydrochloride restored the contractile function, indicating that iNOS-derived NO production plays a significant role in the observed dysfunction [].

A: Yes, several other compounds are frequently employed in research to inhibit NOS. These include: * NG-Nitro-L-arginine methyl ester (L-NAME): A widely used non-selective NOS inhibitor, similar in action to L-N5-(1-Iminoethyl)ornithine hydrochloride. It is often used in studies investigating the role of NO in various physiological and pathological conditions [, ].* NG-Monomethyl-L-arginine (L-NMMA): Another non-selective NOS inhibitor, similar in action to L-N5-(1-Iminoethyl)ornithine hydrochloride and L-NAME [].* Aminoguanidine: This compound exhibits some selectivity for the inducible isoform of NOS (iNOS) and is often used to investigate the role of iNOS in inflammation and other processes [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.